molecular formula C5H4ClNO B183176 2-Chloropyridine 1-oxide CAS No. 2402-95-1

2-Chloropyridine 1-oxide

Cat. No.: B183176
CAS No.: 2402-95-1
M. Wt: 129.54 g/mol
InChI Key: WYSRTEVFLQJJDN-UHFFFAOYSA-N
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Description

2-Chloropyridine 1-oxide is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an oxygen atom bonded to the nitrogen atom in the pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine 1-oxide can be synthesized through the oxidation of 2-chloropyridine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, the reaction of 2-chloropyridine with meta-chloroperbenzoic acid yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the chlorination of pyridine followed by oxidation. The process typically includes the use of chlorinating agents like chlorine gas and oxidizing agents such as hydrogen peroxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.

    Reduction: Reduction reactions can convert this compound back to 2-chloropyridine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:
2-Chloropyridine 1-oxide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of:

  • Antihistamines: Such as pheniramine, which is employed to treat allergic reactions.
  • Antiarrhythmics: Including disopyramide, which is utilized for managing certain types of cardiac arrhythmias .

Biocidal Properties:
The compound is also instrumental in producing biocides, particularly those based on pyrithione. These biocides are effective against fungi and bacteria and find applications in cosmetics and agricultural products .

Agrochemical Applications

Herbicides and Fungicides:
this compound is utilized as an intermediate in the manufacture of herbicides and fungicides. Its derivatives have shown efficacy in controlling various pests and diseases in crops, making it valuable for agricultural practices .

Toxicological Studies

Research has indicated that 2-chloropyridine exhibits mutagenic properties based on several short-term test systems. This has raised concerns regarding its potential carcinogenicity, necessitating further studies to assess occupational exposure risks .

Summary of Toxicological Findings:

  • Mutagenicity: Positive results in Ames tests and other assays .
  • Acute Toxicity: Studies on rats and mice indicate significant liver damage at high exposure levels .
  • Environmental Impact: Potential for occupational exposure during manufacturing processes highlights the need for safety measures.

Case Study 1: Biocatalytic Synthesis

A study demonstrated the use of whole cells to catalyze the synthesis of heteroaromatic N-oxides, including this compound. This biocatalytic approach offers a sustainable method for producing biologically active compounds with pharmaceutical applications .

Case Study 2: Explosion Incident

An incident involving the large-scale trial manufacture of 2-chloropyridine-N-oxide highlighted its instability. A fire occurred due to an exothermic decomposition reaction during distillation, emphasizing the importance of understanding chemical handling protocols .

Mechanism of Action

The mechanism of action of 2-Chloropyridine 1-oxide involves its interaction with various molecular targets, primarily through its electrophilic chlorine atom and the nucleophilic oxygen atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, thereby affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the oxygen atom bonded to the nitrogen, making it less reactive in certain oxidation reactions.

    3-Chloropyridine: Chlorine atom is positioned at the third carbon, leading to different reactivity and applications.

    4-Chloropyridine: Chlorine atom is positioned at the fourth carbon, also resulting in distinct chemical behavior.

Uniqueness: 2-Chloropyridine 1-oxide is unique due to the presence of both a chlorine atom and an oxygen atom in the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance .

Biological Activity

2-Chloropyridine 1-oxide (C5H4ClNO) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, mutagenicity, and potential applications.

This compound is characterized by its molecular formula C5H4ClNO and a molecular weight of approximately 145.55 g/mol. The compound is a derivative of pyridine, where a chlorine atom is substituted at the second position, and an oxygen atom is oxidized at the first position. This structure contributes to its unique reactivity and biological properties.

Biological Activity

1. Mutagenicity Studies

Research has demonstrated that this compound exhibits mutagenic properties under certain conditions:

  • Salmonella Typhimurium Assay : In tests conducted using Salmonella typhimurium strains (TA97, TA98, TA100, TA102), the compound was found to be non-mutagenic at concentrations up to 5000 µg/plate without metabolic activation. However, it induced mutagenicity when metabolic activation was present, indicating that metabolic processes may convert it into more reactive species .
  • Chromosomal Aberrations : Studies involving V3 cells (African Green monkey kidney cell line) showed that 2-chloropyridine induced chromosomal aberrations when combined with pyridine N-oxide. The incidence of chromosomal aberrations increased significantly in the presence of metabolic activation .
  • Mouse Lymphoma Assay : In the L5178Y mouse lymphoma assay, 2-chloropyridine was shown to induce gene mutations and structural chromosome aberrations both with and without metabolic activation. The presence of metabolic activation notably increased the frequency of mutations .
Study Type Findings Metabolic Activation
Salmonella AssayNon-mutagenic without activation; mutagenic withYes
Chromosomal AberrationInduced aberrations in V3 cellsYes
Mouse Lymphoma AssayInduced mutations and aberrationsYes

2. Mechanism of Action

The mutagenic activity of 2-chloropyridine appears to be linked to oxidative stress mechanisms. The compound's metabolism can produce reactive oxygen species (ROS) which play a role in DNA damage. Studies suggest that the presence of antioxidants such as glutathione can mitigate these effects, indicating a complex interaction between oxidative stress and cellular defense mechanisms .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Antimicrobial Agents : It is utilized in the development of compounds with antimicrobial properties, enhancing their efficacy against various pathogens .
  • Anti-inflammatory Drugs : The compound's derivatives are explored for their potential anti-inflammatory effects, contributing to the formulation of therapeutic agents for inflammatory diseases .

Agricultural Applications

In agriculture, this compound is significant for its role in developing agrochemicals:

  • Herbicides and Pesticides : It enhances the effectiveness of herbicides and pesticides, improving crop yield and protection against pests .

Case Studies

Several case studies highlight the biological activity and applications of this compound:

  • Study on Chromosomal Aberrations : Anuszewska & Koziorowska (1995) reported that when V3 cells were treated with varying concentrations of 2-chloropyridine alongside pyridine N-oxide, there was a marked increase in chromosomal aberrations compared to controls .
  • Mutagenicity Assessment : Dearfield et al. (1993) demonstrated that exposure to 2-chloropyridine resulted in significant gene mutations in mouse lymphoma cells under both activated and non-activated conditions, underscoring its potential risks in biological systems .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Chloropyridine 1-oxide, and how do they influence experimental handling?

  • Answer : Key properties include:

  • Molecular formula : C₅H₄ClNO (molecular weight: 129.54 g/mol) .
  • Density : 1.209 g/cm³ .
  • Solubility : >50 g/100 mL in ethanol, sparingly soluble in water (27 g/L at 20°C) .
  • Melting point : 140–142°C (for its hydrochloride salt) .
    These properties dictate storage conditions (e.g., anhydrous environments due to hygroscopicity) and solvent selection for reactions. For handling, use fume hoods and personal protective equipment (PPE) to mitigate inhalation and skin irritation risks .

Q. What are validated synthetic routes for this compound, and how can purity be ensured?

  • Answer : Common methods include:

  • Pyridine N-oxidation : Reacting 2-chloropyridine with peracetic acid or hydrogen peroxide in acetic acid, followed by neutralization and crystallization .
  • Characterization : Confirm purity via HPLC (>98%) or NMR (e.g., absence of unreacted starting material). For reproducibility, document reaction time, temperature, and stoichiometry rigorously .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Exposure control : Use NIOSH-certified respirators and nitrile gloves. Avoid skin contact; wash immediately with soap and water if exposed .
  • First aid : For inhalation, move to fresh air and administer oxygen if needed. For eye exposure, rinse with water for 15 minutes .
  • Storage : Keep containers tightly closed in well-ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in N-oxidation reactions?

  • Answer :

  • Variables to test :
  • Oxidizing agents : Compare peracetic acid vs. m-CPBA efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature : Higher temperatures (60–80°C) accelerate kinetics but may promote side reactions.
  • Monitoring : Use TLC or in-situ IR to track reaction progress.
  • Yield improvement : Isolate the product via vacuum distillation or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic deshielding of the N-oxide proton (δ ~8.5–9.0 ppm). ¹³C NMR distinguishes the chlorinated carbon (δ ~125–130 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ = 130.5 m/z) confirms molecular weight.
  • IR : N-O stretch appears at ~1250–1300 cm⁻¹ .
  • Contradictions : Cross-validate with X-ray crystallography if resonance assignments are unclear .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Answer :

  • Substituent effects : The N-oxide group increases electron density at the ortho/para positions, enhancing nucleophilic substitution at the 2-chloro position.
  • pKa insights : Pyridine N-oxides exhibit reduced basicity (e.g., pKa ~0.8–2.5 for related compounds), favoring deprotonation under mild conditions (Table 1) .
  • Reactivity table :
PositionReactivity TrendExample Reaction
2-ChloroHigh (SNAr)Suzuki coupling
4-PositionModerateNitration

Q. Methodological Notes

  • Synthetic reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including full characterization data for novel derivatives .
  • Contradiction management : If spectral data conflict with literature (e.g., unexpected shifts in NMR), re-examine purity via elemental analysis or alternative synthetic routes .

Properties

IUPAC Name

2-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSRTEVFLQJJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178754
Record name 2-Chloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-95-1
Record name 2-Chloropyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridine 1-oxide
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Record name 2-CHLOROPYRIDINE OXIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloropyridine 1-oxide
2-Chloropyridine 1-oxide
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2-Chloropyridine 1-oxide
2-Chloropyridine 1-oxide

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